molecular formula C6H5BrN2S B2353899 5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole CAS No. 1288992-53-9

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole

Cat. No. B2353899
CAS RN: 1288992-53-9
M. Wt: 217.08
InChI Key: WPPHRSDKERLOBA-UHFFFAOYSA-N
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Description

5-Bromo-3-methylimidazo[2,1-b][1,3]thiazole is a chemical compound with the molecular weight of 217.09 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The molecular formula of this compound is C6H5BrN2S . The average mass is 217.086 Da and the monoisotopic mass is 215.935669 Da .

Scientific Research Applications

Antimycobacterial Activity

5-Bromo-3-methylimidazo[2,1-B][1,3]thiazole derivatives have been explored for their potential antimycobacterial activity. For instance, derivatives synthesized using ionic liquid showed significant inhibitory activity against Mycobacterium tuberculosis. Some compounds exhibited inhibitory activity comparable to standard drugs like ethambutol and ciprofloxacin without general cellular toxicity (Ramprasad et al., 2016).

Anticancer Applications

Another important area of application is in anticancer research. Compounds derived from this compound have shown moderate effectiveness in suppressing the growth of various cancer cell lines, including kidney cancer, prostate cancer, colon cancer, and leukemia (Potikha & Brovarets, 2020).

Herbicidal Activity

These compounds have also been investigated for their potential use as herbicides. Specific derivatives demonstrated moderate post-emergence herbicidal activity (Andreani et al., 1996).

Synthesis of Heterocyclic Analogs

There's also significant interest in the synthesis of heterocyclic analogs based on the imidazo[2,1-b][1,3]thiazole system for various applications. These efforts contribute to the development of compounds with potential biological activities, including immunosuppressive and immunostimulatory effects (Šačkus et al., 2015).

Antitubercular and Antimicrobial Effects

Research has also been conducted on the synthesis of imidazo[2,1-b][1,3]thiazoles for their antitubercular and antimicrobial effects. Some compounds synthesized have shown promising activity against diseases like tuberculosis and other microbial infections (Thompson et al., 2017).

properties

IUPAC Name

5-bromo-3-methylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2S/c1-4-3-10-6-8-2-5(7)9(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPPHRSDKERLOBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(N12)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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